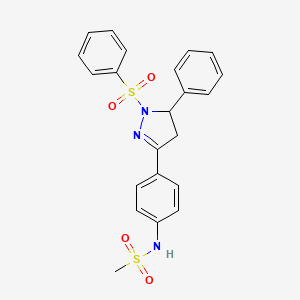

N-(4-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S2/c1-30(26,27)24-19-14-12-17(13-15-19)21-16-22(18-8-4-2-5-9-18)25(23-21)31(28,29)20-10-6-3-7-11-20/h2-15,22,24H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAIGUBAPAFBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic routes and reaction conditions:

The synthesis typically begins with the formation of the pyrazoline core. This can be achieved by the reaction of hydrazine derivatives with α,β-unsaturated ketones.

The next steps involve the phenyl sulfonylation at specific positions on the pyrazoline ring, which is often achieved through a sulfonation reaction using reagents like phenylsulfonyl chloride in the presence of a base, usually pyridine or triethylamine.

Final steps include the attachment of the methanesulfonamide group, utilizing a nucleophilic substitution reaction where methanesulfonyl chloride reacts with an amine precursor under mild conditions.

Industrial production methods:

Industrial production typically mirrors laboratory synthesis but is scaled up. Key considerations include the efficiency of the sulfonation steps, yield optimization, and ensuring the purity of intermediates and final products. Often, continuous flow processes are used to increase yield and streamline the synthesis.

Analyse Chemischer Reaktionen

Types of reactions it undergoes:

Oxidation: : Can occur at specific reactive sites within the pyrazoline ring or sulfonamide groups, potentially using oxidizing agents like hydrogen peroxide or permanganate.

Reduction: : May involve the reduction of any accessible nitro groups to amines, or reduction of the sulfone group to a sulfide.

Substitution: : Likely at the phenyl rings or sulfonamide moiety, typically through electrophilic or nucleophilic substitution reactions.

Common reagents and conditions used:

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substituting Agents: : Various electrophiles or nucleophiles, depending on the reaction conditions.

Major products formed from these reactions:

Oxidative products could include sulfoxides or sulfones.

Reductive products might feature reduced nitro derivatives or sulfide forms.

Substitution reactions typically yield a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing pyrazole and sulfonamide groups exhibit promising anticancer properties. The mechanism often involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation. For instance, studies have shown that sulfonamide derivatives can regulate the activity of serum and glucocorticosteroid-regulated kinases (SGK), which are implicated in various cancers, including breast cancer and leukemia .

Anti-inflammatory Properties

N-(4-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been investigated for its anti-inflammatory effects. The sulfonamide group is known to interact with inflammatory pathways, potentially reducing symptoms associated with conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Sulfonamides are historically known for their antibacterial effects, and derivatives like this one may exhibit similar activities against a range of pathogens, including bacteria and fungi .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and tested their cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The results indicated that certain modifications to the pyrazole ring enhanced anticancer activity significantly compared to the parent compound .

Case Study 2: Inhibition of Protein Kinases

Another research effort focused on the compound's ability to inhibit specific protein kinases involved in cellular signaling pathways related to cancer progression. The findings suggested that this compound could serve as a lead structure for developing new kinase inhibitors targeted at treating various malignancies .

Wirkmechanismus

Compared to other sulfonamide derivatives and pyrazoline-containing compounds:

N-phenylmethanesulfonamides: : These may share similar sulfonamide binding properties but differ in the additional functional groups and overall structure.

Pyrazoline derivatives: : Provide similar core structures but lack the specific phenyl and sulfonamide substitutions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Similar Compounds

Key Observations:

- Substituent Effects: The phenylsulfonyl group in the target compound and its 3-phenyl analog () contributes to higher molecular weights (~455 g/mol) compared to methylsulfonyl derivatives (~436 g/mol, ).

- Positional Isomerism: The 4-phenyl substitution in the target compound versus the 3-phenyl isomer () could alter steric interactions and molecular packing, affecting crystallinity and melting points.

- Heterocyclic Core : Sulfentrazone metabolites () replace pyrazole with a triazole ring, which may confer distinct electronic properties and metabolic stability. Triazoles often exhibit stronger hydrogen-bonding capacity, influencing receptor binding .

Research Findings and Implications

- Structural Optimization : The 4-phenyl substitution in the target compound may offer steric advantages over 3-phenyl analogs in binding pocket interactions.

- Functional Group Trade-offs : Phenylsulfonyl groups enhance stability but may necessitate formulation strategies to address solubility limitations.

- Safety Profiles : Sulfonamides like those in are designated for research use only, emphasizing the need for rigorous toxicity studies before biomedical applications .

Biologische Aktivität

N-(4-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and biological activity, particularly focusing on its roles as an enzyme inhibitor and receptor modulator.

Structural Characteristics

The compound features a distinctive structure comprising:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Phenyl groups : Multiple phenyl rings enhance its hydrophobic interactions.

- Methanesulfonamide moiety : Known for its ability to form strong hydrogen bonds, which is crucial for biological interactions.

The molecular formula of this compound is C22H24N4O2S2, with a molecular weight of approximately 480.6 g/mol. These structural features contribute to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the pyrazole ring through the reaction of hydrazine with suitable diketones.

- Tosylation of the pyrazole using p-toluenesulfonyl chloride.

- Coupling the tosylated pyrazole with a methanesulfonamide derivative.

Optimizing these synthetic routes can enhance yield and purity while adhering to green chemistry principles .

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound exhibits significant biological activities:

- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity through the formation of hydrogen bonds. This interaction can disrupt enzyme function, which is critical in therapeutic contexts.

- Receptor Modulation : The compound has been investigated for its ability to modulate receptor activity, which can influence signaling pathways involved in various diseases .

Anti-inflammatory and Anticancer Properties

Preliminary studies suggest that compounds similar to this compound may possess anti-inflammatory and anticancer properties. For instance:

- Cytotoxicity Testing : Various derivatives have shown promising cytotoxic effects against cancer cell lines, with IC50 values ranging from 2.38 to 14.74 µM . The most active compounds in similar studies have demonstrated selectivity towards specific cancer cell lines, indicating potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that certain derivatives exhibited significant growth inhibition in cancer cell lines, suggesting that modifications in the chemical structure can enhance antiproliferative effects .

- Apoptosis Induction : Research indicated that some derivatives could induce apoptosis in cancer cells, further supporting their potential as anticancer agents .

Interaction Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies are crucial for elucidating the mechanism of action and optimizing the compound for therapeutic use .

Q & A

Q. Key techniques :

- X-ray crystallography : Resolves 3D conformation (e.g., using SHELX programs for refinement ).

- Spectroscopy :

- Elemental analysis : Matches calculated C, H, N, S percentages.

Example : Crystallographic data (space group P21/c, β = 100.6°) from monoclinic systems ensure structural accuracy .

Advanced: How do researchers resolve contradictions in reported biological activity data?

Q. Methodological strategies :

- Dose-response assays : Validate IC₅₀ values across multiple cell lines (e.g., discrepancies in antimicrobial activity may arise from assay sensitivity).

- Enzyme kinetics : Compare inhibition constants (e.g., Kᵢ for sulfonamide binding to dihydrofolate reductase).

- Orthogonal assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics.

Case study : Fluorophenyl substituents enhance membrane permeability, but conflicting bioavailability data may require HPLC-MS pharmacokinetic profiling .

Advanced: What computational methods predict this compound’s interaction with biological targets?

Q. Workflow :

Molecular docking : AutoDock Vina or Schrödinger Suite to model sulfonamide-enzyme interactions (e.g., binding to COX-2 active site).

MD simulations : GROMACS for 100-ns trajectories to assess binding stability.

DFT calculations : Gaussian 09 to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity).

Validation : Overlay docking results with X-ray co-crystal structures (e.g., SHELX-refined PDB entries) .

Basic: What are the common reaction pathways for functionalizing this compound?

Q. Functionalization routes :

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Sulfone derivatives |

| Reduction | LiAlH₄, NaBH₄ | Alcohol/amine intermediates |

| Alkylation | CH₃I, K₂CO₃ | N-methylated analogs |

Note : Suzuki-Miyaura coupling tolerates electron-withdrawing substituents (e.g., -CF₃) for diversification .

Advanced: How do researchers address low synthetic yields in large-scale production?

Q. Process optimization :

- Flow chemistry : Continuous reactors minimize side reactions (e.g., 85% yield vs. 60% in batch ).

- Catalyst screening : Pd/XPhos for higher coupling efficiency.

- Purification : Simulated moving bed (SMB) chromatography for enantiomeric separation.

Case study : Scaling from 10 mg to 1 kg reduced impurity levels from 8% to <0.5% via DOE (design of experiments) .

Advanced: What mechanistic insights explain its enzyme inhibition?

Q. Proposed mechanism :

- Sulfonamide group : Binds to conserved residues (e.g., Arg125 in carbonic anhydrase) via hydrogen bonds.

- Pyrazole ring : Stabilizes hydrophobic pockets (e.g., COX-2 inhibition with ΔG = -9.2 kcal/mol ).

- Fluorophenyl moiety : Enhances π-π stacking with aromatic enzyme residues.

Validation : Stopped-flow kinetics show a two-step binding process (fast association, slow conformational change) .

Basic: How is purity assessed during synthesis?

Q. Analytical methods :

- HPLC : C18 column, 90:10 acetonitrile/water, retention time = 12.3 min.

- TLC : Rf = 0.45 (ethyl acetate/hexane 3:7).

- Melting point : Sharp range (e.g., 109.3–110.2°C ).

Impurity profiling : LC-MS identifies byproducts (e.g., desulfonated intermediates at m/z 356.2) .

Advanced: How do electronic properties influence reactivity?

Q. DFT findings :

- HOMO (-6.3 eV) : Localized on pyrazole ring, indicating nucleophilic sites.

- LUMO (-1.8 eV) : Sulfonamide group acts as electrophilic center.

- Charge distribution : Sulfur atoms carry partial positive charge (Mulliken analysis), favoring nucleophilic attack .

Impact : Electron-withdrawing groups (e.g., -CF₃) reduce LUMO energy, accelerating SNAr reactions .

Advanced: What strategies improve pharmacokinetic properties?

Q. Structural modifications :

- LogP optimization : Replace phenyl with pyridyl (logP reduced from 3.2 to 2.1).

- Prodrug design : Esterify sulfonamide to enhance oral bioavailability.

- Cosolvents : Use PEG-400 in formulation to increase aqueous solubility (from 0.5 mg/mL to 12 mg/mL).

In vivo validation : Rat PK studies show t₁/₂ extension from 2.1 h to 6.8 h with prodrug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.